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Compound of Interest

Compound Name: 2-Bromo-1-phenylethanol

Cat. No.: B177431 Get Quote

An In-depth Technical Guide to 2-Bromo-1-phenylethanol for Researchers and Drug

Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-1-phenylethanol, a
versatile chiral building block crucial in pharmaceutical and fine chemical synthesis. It covers

the compound's core properties, stereoisomers, detailed experimental protocols for its

synthesis and subsequent reactions, and its application in drug development, particularly as a

precursor for bioactive molecules.

Core Properties and CAS Numbers
2-Bromo-1-phenylethanol (C₈H₉BrO) is an organic compound featuring a phenyl ring and a

hydroxyl group on the first carbon of an ethanol chain, with a bromine atom on the second

carbon.[1] This structure includes a chiral center at the carbon bearing the hydroxyl group,

leading to the existence of two enantiomers: (R)- and (S)-2-Bromo-1-phenylethanol.[2] The

racemic mixture and its individual enantiomers are key intermediates in various synthetic

applications.[3]

The compound is typically a colorless to pale yellow liquid, soluble in many organic solvents

with limited solubility in water.[1][2] The presence of the hydroxyl group allows for hydrogen

bonding, influencing its physical properties, while the bromine atom serves as an excellent

leaving group in nucleophilic substitution reactions.[1]
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The following table summarizes the key physicochemical properties of 2-Bromo-1-
phenylethanol and its specific enantiomers.

Property Value CAS Number Source(s)

Racemic 2-Bromo-1-

phenylethanol

2425-28-7, 199343-

14-1
[1][2][4][5][6][7][8]

Molecular Formula C₈H₉BrO [4][5][9]

Molecular Weight 201.06 g/mol [4][9][10]

Appearance
Colorless to pale

yellow liquid
[1][2]

Density 1.503 g/cm³ [1][2]

Boiling Point 261.6°C at 760 mmHg [1][2]

Flash Point 135.6°C [1][2]

(R)-(-)-2-Bromo-1-

phenylethanol
73908-23-3 [2][9][10][11]

Optical Rotation Levorotatory (-) [2][12]

Melting Point 54-56 °C [13]

(S)-(+)-2-Bromo-1-

phenylethanol

Not specified in

sources
[2]

Optical Rotation Dextrorotatory (+) [2]

Synthesis of 2-Bromo-1-phenylethanol
The synthesis of 2-Bromo-1-phenylethanol can be approached in several ways, yielding

either a racemic mixture or a specific enantiomer. The choice of method depends on the

desired stereochemical outcome.

Experimental Protocol 1: Synthesis of Racemic 2-
Bromo-1-phenylethanol via Halohydrin Formation
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One of the most direct methods for synthesizing the racemic mixture is the formation of a

halohydrin from styrene using N-bromosuccinimide (NBS) in an aqueous organic solvent like

DMSO.[3]

Methodology:

Formation of Bromonium Ion: The alkene in styrene acts as a nucleophile, attacking the

electrophilic bromine of NBS. This creates a cyclic bromonium ion intermediate.[3]

Nucleophilic Attack by Water: A water molecule then attacks one of the carbons in the

bromonium ion. Due to steric and electronic factors, the attack preferentially occurs at the

more substituted benzylic carbon.[3]

Deprotonation: The resulting oxonium ion is deprotonated by a base (e.g., water) to yield the

final racemic 2-Bromo-1-phenylethanol.[3]

Work-up: The reaction mixture is typically worked up by extraction with an organic solvent,

followed by washing with aqueous solutions to remove by-products. The final product can be

purified by column chromatography.

The formation of the planar bromonium ion can occur on either face of the styrene molecule

with equal probability, leading to a 50:50 mixture of enantiomers.[3]

Synthesis of Racemic 2-Bromo-1-phenylethanol.

Experimental Protocol 2: Enantioselective Synthesis of
(R)-(-)-2-Bromo-1-phenylethanol
Producing enantiomerically pure forms is critical for pharmaceutical applications.[11] The most

effective method is the asymmetric reduction of the prochiral ketone, 2-bromoacetophenone,

which can be achieved using chemical or biocatalytic methods.[11][14]

Methodology (CBS-Catalyzed Asymmetric Reduction):

Reaction Setup: A multi-neck, round-bottom flask is charged with anhydrous tetrahydrofuran

(THF) and cooled to 0-5 °C under an inert atmosphere.[14]
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Catalyst and Borane Addition: (R)-Methyl-CBS-oxazaborolidine (as a 1 M solution in toluene,

~0.1 eq) is added. Borane dimethyl sulfide complex (BH₃·DMS, ~1.0-1.2 eq) is then added

dropwise, maintaining the temperature below 5 °C. The mixture is stirred for 15 minutes.[14]

Substrate Addition: A solution of 2-bromoacetophenone (1.0 eq) in anhydrous THF is added

dropwise over 1-2 hours, keeping the internal temperature below 5 °C.[14]

Quenching: After the reaction is complete (monitored by TLC or HPLC), it is quenched by the

slow, dropwise addition of methanol.[14]

Purification: The solvent is removed under reduced pressure. The residue is partitioned

between an organic solvent (e.g., dichloromethane or ethyl acetate) and saturated aqueous

sodium bicarbonate. The combined organic layers are washed, dried over anhydrous

magnesium sulfate, filtered, and concentrated. The crude product is purified by silica gel

column chromatography to yield (R)-(-)-2-Bromo-1-phenylethanol.[14] The enantiomeric

excess is determined by chiral HPLC.[14]
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Asymmetric Reduction Workflow

1. Reaction Setup
(Anhydrous THF, 0-5 °C)

2. Add (R)-CBS Catalyst
and BH₃·DMS

3. Add 2-Bromoacetophenone
in THF (dropwise)

4. Quench Reaction
with Methanol

5. Extraction & Washing

6. Column Chromatography

Pure (R)-(-)-2-Bromo-
1-phenylethanol

Click to download full resolution via product page

Workflow for CBS-catalyzed asymmetric reduction.
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Key Reactions and Applications in Drug
Development
(R)-(-)-2-Bromo-1-phenylethanol is a valuable precursor for synthesizing chiral molecules,

including β-amino alcohols and epoxides, which are core structures in many pharmaceuticals.

[15][16][17]

Reaction Pathways
The primary reaction pathways involve nucleophilic attack at the bromine-bearing carbon or

intramolecular cyclization.[16]

Sɴ2 Nucleophilic Substitution: The bromide ion is an excellent leaving group, allowing for

displacement by various nucleophiles (e.g., amines, azides). This reaction proceeds via a

classic Sɴ2 mechanism, which results in an inversion of the stereochemical configuration at

the chiral center. For example, reacting the (R)-enantiomer with an amine yields the

corresponding (S)-amino alcohol.[15]

Intramolecular Cyclization (Epoxide Formation): In the presence of a base, the hydroxyl

group is deprotonated to form an alkoxide. This alkoxide then acts as an intramolecular

nucleophile, attacking the adjacent carbon and displacing the bromide ion to form a chiral

epoxide (e.g., (R)-styrene oxide from (R)-2-Bromo-1-phenylethanol).[16][17]

(R)-(-)-2-Bromo-1-phenylethanol

(S)-2-Amino-1-phenylethanol (Inversion of Stereochemistry) Sɴ2 Reaction 
 (e.g., + R-NH₂) 

(R)-Styrene Oxide (Intramolecular Cyclization)

 Base-catalyzed 
 cyclization 

Click to download full resolution via product page

Key reaction pathways of (R)-(-)-2-Bromo-1-phenylethanol.

Experimental Protocol 3: Synthesis of a Chiral β-Amino
Alcohol
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This protocol details the synthesis of (S)-2-(benzylamino)-1-phenylethanol from the (R)-

bromohydrin via an Sɴ2 reaction.[15]

Methodology:

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add (R)-(-)-2-
Bromo-1-phenylethanol (1.0 eq) dissolved in anhydrous acetonitrile.[15]

Reagent Addition: Add benzylamine (1.2 eq) and triethylamine (1.5 eq). Triethylamine acts as

a base to neutralize the HBr byproduct.[15]

Heating: Attach a reflux condenser and heat the mixture to 60-70 °C with stirring. Monitor the

reaction progress by TLC. The reaction is typically complete within 12-24 hours.[15]

Work-up: After cooling, partition the residue between ethyl acetate and saturated aqueous

sodium bicarbonate. Separate the organic layer, wash with water and brine, and dry over

anhydrous magnesium sulfate.[15]

Purification: Filter and concentrate the organic layer under reduced pressure. Purify the

crude product by silica gel column chromatography to afford the pure (S)-2-(benzylamino)-1-

phenylethanol.[15]

Application in the Synthesis of β2-Adrenoceptor
Agonists
The phenylethanolamine scaffold, readily accessible from 2-Bromo-1-phenylethanol, is a core

structural motif in many β2-adrenoceptor agonists used as bronchodilators in the treatment of

asthma and COPD.[11] The specific stereochemistry of this scaffold is critical for potent and

selective interaction with the β2-adrenoceptor.[11] These agonists activate a G-protein coupled

receptor (GPCR) signaling cascade, leading to bronchodilation.[11]
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β2-Adrenergic receptor signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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